molecular formula C28H39F3N4O10S2 B13648386 N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid

N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid

Cat. No.: B13648386
M. Wt: 712.8 g/mol
InChI Key: PNPNUHKICDECDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of INCB 3284 dimesylate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and bioavailability .

Chemical Reactions Analysis

INCB 3284 dimesylate undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.

    Substitution Reactions: Common reagents and conditions used in these reactions include strong acids or bases, which facilitate the substitution of specific atoms or groups within the molecule.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

INCB 3284 dimesylate has a wide range of scientific research applications, including:

Mechanism of Action

INCB 3284 dimesylate exerts its effects by selectively inhibiting the CCR2 receptor. This inhibition prevents the binding of monocyte chemoattractant protein-1 to CCR2, thereby blocking the downstream signaling pathways involved in inflammation and chemotaxis. The compound also reduces the production of proinflammatory cytokines and diminishes the activity of the G-protein signaling pathway .

Comparison with Similar Compounds

INCB 3284 dimesylate is unique due to its high selectivity and potency as a CCR2 antagonist. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.

Properties

Molecular Formula

C28H39F3N4O10S2

Molecular Weight

712.8 g/mol

IUPAC Name

N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid

InChI

InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4)

InChI Key

PNPNUHKICDECDH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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